2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound notable for its intricate structure and potential biological applications. This compound is classified as a sulfonamide derivative, which is a category known for various medicinal properties. The unique combination of a thiophene moiety and a pyrimidine ring suggests its relevance in drug development, particularly in targeting specific biological pathways.
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves several key steps:
The molecular formula for this compound is , with a molecular weight of approximately 420.5 g/mol. The structure features:
The structural representation can be expressed using various notations, including SMILES and InChI formats:
Cc1ccc(NC(=O)CSc2ncc(S(=O)(=O)c3cccs3)c(N)n2)cc1InChI=1S/C17H19N5O3S3/c1-11(18)10-5-6-12(19)13(20)14(10)22-9(8-21)15(23)24(25)26These notations provide essential information for computational modeling and database searches.
The compound can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity.
The mechanism of action for 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The thiophen-2-sulfonyl group may interact with enzyme active sites, potentially inhibiting their activity. Additionally, the compound's structure allows it to interact with cellular membranes, affecting signal transduction pathways.
Key chemical properties include:
Further studies would be necessary to determine precise melting points, boiling points, and solubility characteristics.
The potential applications of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one include:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5